molecular formula C16H13Cl2NO4 B11705796 Methyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate

Methyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate

Cat. No.: B11705796
M. Wt: 354.2 g/mol
InChI Key: FNDIBBDDOBYHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methyl ester group, a dichlorophenoxy moiety, and an acetamido group attached to a benzoate structure. Its unique chemical structure imparts specific properties that make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with methyl anthranilate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Formation of 3-[2-(2,4-dichlorophenoxy)acetamido]benzoic acid.

    Oxidation: Formation of oxidized derivatives depending on the specific conditions.

    Reduction: Formation of reduced derivatives, potentially altering the functional groups present.

Scientific Research Applications

Methyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate involves its interaction with specific molecular targets. For

Properties

Molecular Formula

C16H13Cl2NO4

Molecular Weight

354.2 g/mol

IUPAC Name

methyl 3-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C16H13Cl2NO4/c1-22-16(21)10-3-2-4-12(7-10)19-15(20)9-23-14-6-5-11(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,20)

InChI Key

FNDIBBDDOBYHLO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.